molecular formula C26H42N4O5 B1681434 Sapacitabine CAS No. 151823-14-2

Sapacitabine

Numéro de catalogue: B1681434
Numéro CAS: 151823-14-2
Poids moléculaire: 490.6 g/mol
Clé InChI: LBGFKUUHOPIEMA-PEARBKPGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sapacitabine est un médicament chimiothérapeutique développé par la société américaine de biotechnologie Cyclacel. Il s'agit d'un promédicament analogue nucléosidique disponible par voie orale de la 2′-C-cyano-2′-désoxy-1-β-D-arabino-pentofuranosyl-cytosine. Ce composé est actuellement en cours d'essais cliniques pour son efficacité contre divers types de leucémies et autres cancers .

Applications De Recherche Scientifique

Sapacitabine has several scientific research applications, including:

Mécanisme D'action

Target of Action

Sapacitabine is a chemotherapeutic drug that primarily targets DNA synthesis . The compound interferes with DNA synthesis by causing single-strand DNA breaks due to CNDAC being incorporated into DNA during replication or repair .

Mode of Action

This compound acts through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase . Both this compound and its major metabolite, CNDAC, have demonstrated potent anti-tumor activity in both blood and solid tumors in preclinical studies .

Biochemical Pathways

This compound is metabolized into CNDAC, which is then incorporated into DNA during replication or repair, causing single-strand breaks . These single-strand breaks can be repaired by the transcription-coupled nucleotide excision repair pathway, whereas lethal double-strand breaks are mainly repaired through homologous recombination .

Pharmacokinetics

It is known that cndac, the active metabolite of this compound, lasts longer in the bloodstream by being metabolized from sapacitibine than it would do so by being directly administered .

Result of Action

The result of this compound’s action is the induction of DNA damage and cell cycle arrest, leading to cell death . Both this compound and CNDAC have demonstrated potent anti-tumor activity in preclinical studies . In a liver metastatic mouse model, this compound was shown to be superior to gemcitabine or 5-FU, two widely used nucleoside analogs, in delaying the onset and growth of liver metastasis .

Action Environment

It is known that this compound is an orally administered drug, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .

Analyse Biochimique

Biochemical Properties

Sapacitabine interferes with DNA synthesis by causing single-strand DNA breaks due to CNDAC being incorporated into DNA during replication or repair . This interaction with DNA and the enzymes involved in DNA replication and repair is a key aspect of its biochemical activity .

Cellular Effects

This compound has demonstrated potent anti-tumor activity in both blood and solid tumors in preclinical studies . It induces arrest of the cell division cycle at the G2 phase . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound acts through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase . Both this compound and CNDAC, its major metabolite, have demonstrated potent anti-tumor activity in preclinical studies .

Temporal Effects in Laboratory Settings

In a liver metastatic mouse model, this compound was shown to be superior to gemcitabine or 5-FU, two widely used nucleoside analogs, in delaying the onset and growth of liver metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is metabolized from CNDAC, which lasts longer in the bloodstream than if it were directly administered .

Transport and Distribution

This compound is an orally available prodrug, suggesting that it is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream

Subcellular Localization

As a nucleoside analog, it is likely that this compound interacts with DNA in the nucleus of the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Sapacitabine est synthétisé en incorporant un groupe N4-palmitoyle supplémentaire pour protéger le groupe amino. La voie de synthèse implique la réaction de la 2′-C-cyano-2′-désoxy-1-β-D-arabino-pentofuranosyl-cytosine avec le chlorure de palmitoyle dans des conditions spécifiques pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour un rendement et une pureté plus élevés, garantissant que le composé répond aux normes requises pour une utilisation clinique .

Analyse Des Réactions Chimiques

Types de réactions

Sapacitabine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

    Hydrolyse : Hydrolyse enzymatique à l'aide d'amidases.

    Phosphorylation : Phosphorylation enzymatique par la désoxycytidine kinase.

Principaux produits formés

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound agit par un double mécanisme :

This compound et son principal métabolite ont démontré une activité antitumorale puissante dans des études précliniques .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de Sapacitabine

This compound est unique en raison de son double mécanisme d'action et de sa possibilité d'être administré par voie orale. Il a montré une efficacité supérieure dans des études précliniques par rapport à d'autres analogues nucléosidiques comme la gemcitabine et le 5-fluorouracile .

Propriétés

IUPAC Name

N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGFKUUHOPIEMA-PEARBKPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164887
Record name Sapacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sapacitabine appears to act through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase. Both sapacitabine and CNDAC, its major metabolite or a substance into which the drugs converts after ingestion by patients, have demonstrated potent anti-tumor activity in preclinical studies.
Record name Sapacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

151823-14-2
Record name Sapacitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151823-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapacitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sapacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAPACITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sapacitabine
Reactant of Route 2
Sapacitabine
Reactant of Route 3
Reactant of Route 3
Sapacitabine
Reactant of Route 4
Sapacitabine
Reactant of Route 5
Reactant of Route 5
Sapacitabine
Reactant of Route 6
Reactant of Route 6
Sapacitabine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.